(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride
Description
(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFN and a molecular weight of 139.60 g/mol . Its stereochemistry is defined by the (2S,4R) configuration, which influences its physical, chemical, and biological properties. The compound is synthesized via cyclization and chiral resolution steps (e.g., using chiral HPLC) to ensure stereochemical purity .
Properties
IUPAC Name |
(2S,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZEFBPWWZOHT-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
L-Proline serves as a chiral starting material due to its pre-existing stereochemistry. The synthesis involves:
-
N-Methylation : Alkylation of L-proline using methyl iodide (MeI) in the presence of NaH or K₂CO₃.
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Fluorination : Halogenation at C4 using Selectfluor or N-fluorobenzenesulfonimide (NFSI), followed by dehydrohalogenation.
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Reductive Amination : Introduction of the 2-methyl group via Eschweiler-Clarke methylation.
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Cyclization : Ring closure under hydrogenation (Pd/C) or LiAlH₄.
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Resolution : Chiral HPLC or diastereomeric salt formation to isolate the (2S,4R) isomer.
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Hydrochloride Formation : Treatment with HCl to yield the final product.
Key Data
| Step | Reagents/Conditions | Yield (%) | Stereochemical Control Mechanism |
|---|---|---|---|
| N-Methylation | MeI, NaH, THF, 0°C → RT, 4h | 85–90 | Retention of L-proline chirality |
| Fluorination | Selectfluor, DMF, 60°C, 12h | 70–75 | SN2 displacement with inversion at C4 |
| Reductive Amination | Formaldehyde, NH₄OAc, NaBH₃CN, MeOH, RT | 65–70 | Steric hindrance directs methyl addition |
| Resolution | L-Tartaric acid, EtOH, crystallization | 40–50 | Diastereomeric salt formation |
Advantages : High enantiomeric excess (≥98% ee).
Limitations : Multi-step process with moderate overall yield (≈25%).
Stereoselective Fluorination of Pyrrolidine Precursors
Morpholinosulfur Trifluoride (DAST) Approach
A two-step method involves fluorination of (2S,4R)-4-hydroxy-2-methylpyrrolidine using DAST:
Performance Metrics
| Parameter | Value |
|---|---|
| Fluorination Yield | 82% |
| ee | >99% (no racemization observed) |
| Purification | Silica gel chromatography (EtOAc/hexane) |
Key Insight : DAST selectively replaces the tosyl group without altering the 2-methyl stereochemistry.
Asymmetric Hydrogenation of Enamines
Catalytic System
Rhodium-catalyzed hydrogenation of 4-fluoro-2-methyl-1-pyrroline enamines:
Outcomes
| Substrate | Conversion (%) | ee (%) |
|---|---|---|
| 4-Fluoro-2-methyl-1-pyrroline | 95 | 94 |
Note : Requires pre-synthesis of the enamine precursor, adding complexity.
Resolution via Chiral Auxiliaries
Diastereomeric Salt Formation
(±)-4-Fluoro-2-methylpyrrolidine is resolved using (R)-mandelic acid:
Comparison with Alternative Resolving Agents
| Resolving Agent | Solvent | Isolated Yield (%) | ee (%) |
|---|---|---|---|
| L-Tartaric acid | Acetone | 45 | 99 |
| D-DBTA* | EtOAc | 38 | 98 |
| *D-DBTA = Di-p-toluoyl-D-tartaric acid |
One-Pot Reductive Amination/Fluorination
Procedure
A telescoped process combines reductive amination and fluorination:
-
Reductive Amination : 4-Fluoroglutaraldehyde + methylamine → 4-fluoro-2-methylpyrrolidine.
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In Situ HCl Salt Formation : Gaseous HCl in Et₂O.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 8h |
| Overall Yield | 55% |
Advantage : Eliminates intermediate isolation, reducing purification steps.
Critical Analysis of Methodologies
Yield vs. Stereochemical Purity
| Method | Overall Yield (%) | ee (%) | Key Limitation |
|---|---|---|---|
| Chiral Pool (L-Proline) | 25 | 98 | Multi-step, low throughput |
| DAST Fluorination | 82 | 99 | Requires toxic DAST |
| Asymmetric Hydrogenation | 60 | 94 | High catalyst cost |
| One-Pot Synthesis | 55 | 97 | Limited substrate scope |
Industrial Scalability Considerations
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Cost-Effectiveness : Chiral pool synthesis remains preferred for large-scale production despite lower yields due to L-proline availability.
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Safety : DAST-based routes require specialized handling, making resolution methods safer for GMP environments.
Emerging Techniques
Enzymatic Resolution
Recent trials using lipase B from Candida antarctica:
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Drug Development
(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride plays a crucial role in the development of novel pharmaceuticals. Its fluorinated structure enhances the lipophilicity and metabolic stability of compounds, making it an attractive candidate for drug design. For instance, it has been utilized in synthesizing inhibitors targeting specific biological pathways, such as proteasome inhibition and neurotransmitter receptor modulation .
Case Study: Proteasome Inhibitors
Recent studies have highlighted the potential of fluorinated pyrrolidine derivatives as proteasome inhibitors. These compounds exhibit selective inhibition of the immunoproteasome, which is implicated in various diseases, including cancer and autoimmune disorders. The incorporation of this compound into these structures has shown to improve binding affinity and selectivity towards the target enzymes .
Biological Applications
Receptor Modulation
The compound has been studied for its interactions with dopamine receptors, particularly in the context of developing treatments for neurological disorders. Modifications to the pyrrolidine ring have been explored to enhance selectivity between dopamine D2 and D3 receptors, with promising results indicating that this compound can serve as a scaffold for creating bitopic ligands .
Table 1: Biological Activity of Pyrrolidine Derivatives
| Compound Structure | Target Receptor | IC50 (nM) | Selectivity |
|---|---|---|---|
| (2S,4R)-4-Fluoro-2-methylpyrrolidine | D2R | 70.8 | Moderate |
| Fluorinated analogs | D3R | 15 | High |
| Macrocyclic derivatives | iP (LMP2) | 65.6-69.4 | High |
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its chiral nature allows for the construction of complex molecules with defined stereochemistry. It can be employed in various reactions, including nucleophilic substitutions and cyclizations to form more complex frameworks .
Case Study: Synthesis of Specialty Chemicals
In industrial applications, this compound has been utilized to synthesize specialty chemicals through multi-step synthetic routes involving fluorination and alkylation processes. The ability to manipulate its structure leads to the generation of diverse chemical entities with potential applications across pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the exact mechanism is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Key Research Findings
Stereochemistry Matters : The (2S,4R) configuration in the target compound optimizes binding to biological targets compared to (2R,4R) diastereomers, as shown in PET tracer efficacy studies .
Hydrogen Bonding : Carboxylic acid derivatives form extensive hydrogen-bonding networks in the solid state, unlike the methyl-substituted target compound, which lacks -OH groups .
Lipophilicity Trends : Methyl esters exhibit higher logP values than carboxylic acids, influencing their distribution in biological systems .
Biological Activity
(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Chemical Formula | C5H10ClFN |
| Molecular Weight | 137.59 g/mol |
| Solubility | Soluble in water |
| Chirality | Chiral (2S,4R) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions. Additionally, the compound's stereochemistry plays a crucial role in its selectivity and efficacy.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and metabolic regulation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Studies suggest that this compound may modulate serotonin and norepinephrine levels, contributing to its antidepressant-like effects.
- Cognitive Enhancement : It has been investigated for potential cognitive-enhancing properties, particularly in models of neurodegeneration.
- Anti-inflammatory Activity : Preliminary data indicate that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Cognitive Enhancement
In another study focusing on cognitive function, the compound was shown to improve memory retention in mice subjected to memory impairment protocols. Behavioral assays indicated enhanced learning capabilities, suggesting potential applications in treating cognitive disorders.
Case Study 3: Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in vitro. The compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride, and how is stereochemical purity ensured?
- Methodology : Enantioselective synthesis is critical. Fluorination at the 4-position can be achieved via nucleophilic substitution using KF or Selectfluor® under controlled pH. Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are used to isolate the (2S,4R) enantiomer. Intermediate characterization by /-NMR and polarimetry ensures stereochemical fidelity. For example, related fluoropyrrolidines are synthesized via cyclization of amino alcohols followed by fluorination .
- Key Data : Purity >98% is standard, verified by COA (Certificate of Analysis) with chiral chromatography retention times .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of fluorinated pyrrolidine derivatives?
- Methodology :
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, orthogonal crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å, Å) are analyzed to determine molecular packing .
- NMR : -NMR distinguishes fluorine environments, while - HSQC confirms substituent positions.
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen-bonding interactions observed in crystallographic studies of fluorinated pyrrolidines?
- Methodology : Contradictions in hydrogen-bonding motifs (e.g., linear vs. tetrahedral geometries) arise from solvent polarity or crystal packing. For (2S,4R)-configured compounds:
- Analyze intermolecular interactions (e.g., Cl⁻ as a hydrogen-bond acceptor in polar layers) using Mercury software.
- Compare with analogous structures (e.g., (2S,3S,4R,5S)-pyrrolidine hydrochloride), where hydroxyl and ammonium groups form donor networks .
- Case Study : Polar/nonpolar bilayer stacking (observed in crystals) can mask intramolecular H-bonds, requiring temperature-dependent crystallography .
Q. What computational approaches are used to predict the bioactivity of this compound in PROTAC® design?
- Methodology :
- Docking simulations : Model interactions between the compound (as a VHL E3 ligase ligand) and target proteins (e.g., BRD4). Software like AutoDock Vina evaluates binding affinity.
- MD simulations : Assess stability of ternary complexes (PROTAC–target–E3 ligase) over 100-ns trajectories.
Q. How do reaction conditions (solvent, temperature) impact the yield of enantiomerically pure this compound?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorination rates but may reduce enantiomeric excess. Methanol/EtOAc mixtures optimize recrystallization purity .
- Temperature control : Low temperatures (–10°C to 25°C) minimize racemization during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
